

Synthesis of N-Boc-piperidine-2-methanol from 2-piperidinemethanol.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

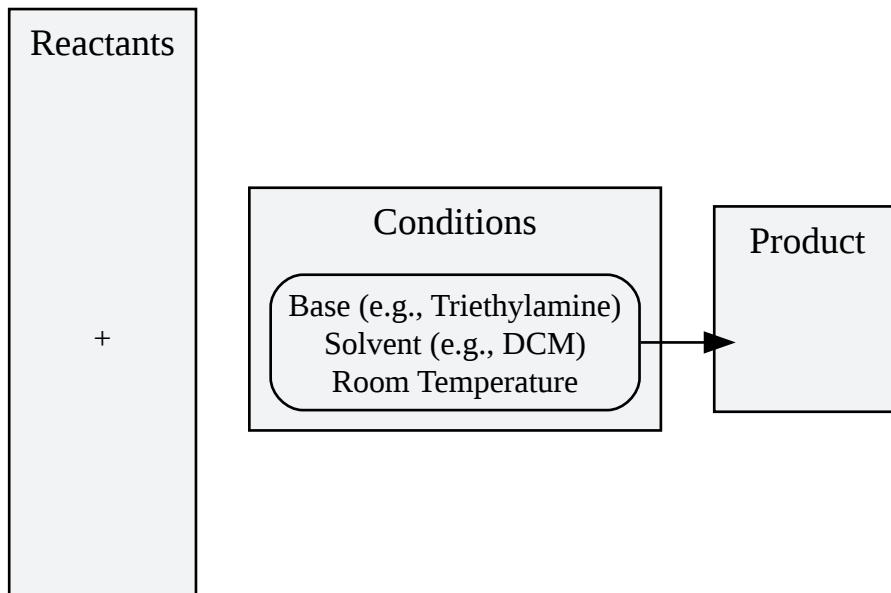
Compound Name: **N-Boc-piperidine-2-methanol**

Cat. No.: **B114156**

[Get Quote](#)

An Application Note and Protocol for the Synthesis of **N-Boc-piperidine-2-methanol** from 2-Piperidinemethanol

For Researchers, Scientists, and Drug Development Professionals


This document provides a detailed protocol for the synthesis of **N-Boc-piperidine-2-methanol** via the N-protection of 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental procedure in organic synthesis, particularly in the preparation of pharmaceutical intermediates where selective protection of amine groups is required.

Introduction

2-Piperidinemethanol is a valuable chiral building block in the synthesis of various biologically active compounds.^[1] The protection of its secondary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The resulting **N-Boc-piperidine-2-methanol** is a stable intermediate used in the synthesis of a range of therapeutic agents, including GABA uptake inhibitors, anti-tumor drugs, and cardiovascular agents.^[2] The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base to neutralize the resulting acidic byproduct.

Reaction Scheme

The overall reaction for the N-Boc protection of 2-piperidinemethanol is as follows:

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of **N-Boc-piperidine-2-methanol**.

Experimental Protocols

Several protocols for the synthesis of **N-Boc-piperidine-2-methanol** have been reported. The following sections detail some of the common methods with varying scales and conditions.

Protocol 1: Standard Laboratory Scale Synthesis

This protocol is a widely used and reliable method for the N-Boc protection of 2-piperidinemethanol.

Materials:

- 2-Piperidinemethanol
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (TEA)
- Dichloromethane (DCM)
- Water
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
- Cool the solution to 0 °C in an ice bath.
- Add triethylamine (1.1 eq) to the solution.
- Add a solution of di-tert-butyl dicarbonate (Boc_2O , 1.1 eq) in DCM dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.[\[1\]](#)
- Quench the reaction with water and separate the organic layer.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[\[1\]](#)

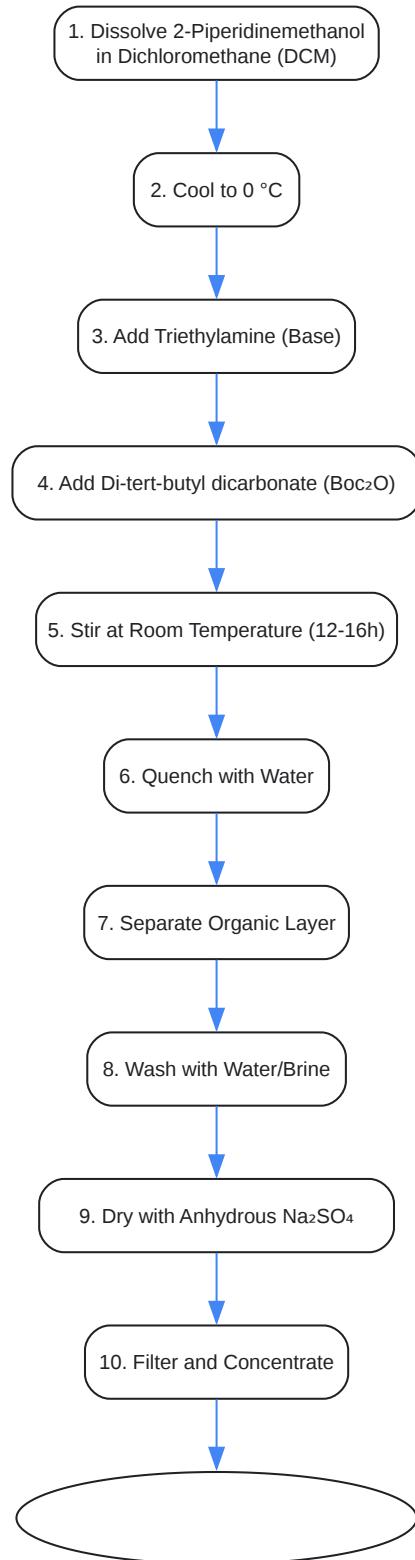
Protocol 2: Quantitative Synthesis

This protocol provides specific quantities for a larger scale reaction with a reported quantitative yield.

Materials:

- 2-Piperidinemethanol (3.0 g, 25.60 mmol)
- Di-tert-butyl dicarbonate (7.2 g, 31.0 mmol)
- Triethylamine (14.5 mL, 91.08 mmol)

- Dichloromethane (DCM, 100 mL)
- Water (70 mL, then 2 x 50 mL for washing)
- Anhydrous sodium sulfate (Na₂SO₄)


Procedure:

- Dissolve 2-piperidinemethanol (3.0 g, 25.60 mmol) in dichloromethane (100 mL) with stirring.
[3]
- Add triethylamine (14.5 mL, 91.08 mmol) to the solution in batches.[3]
- Add di-tert-butyl dicarbonate (7.2 g, 31.0 mmol).[3]
- Stir the reaction mixture at room temperature for 16 hours.[3]
- After completion, add water (70 mL) and separate the organic layer.[3]
- Wash the organic layer with water (2 x 50 mL).[3]
- Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield **N-Boc-piperidine-2-methanol** as a light brown oil (6.0 g, quantitative yield). The product can be used without further purification.[3]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of **N-Boc-piperidine-2-methanol**.

Synthesis and Workup Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **N-Boc-piperidine-2-methanol**.

Data Presentation

The following tables summarize the reaction conditions and product characterization data from various reported syntheses.

Table 1: Comparison of Reaction Conditions

Parameter	Protocol 1[1]	Protocol 2[3]	Protocol 3[2]
Scale (2-Piperidinemethanol)	Not specified	3.0 g (25.60 mmol)	5.00 g (43.45 mmol)
Solvent	Dichloromethane (DCM)	Dichloromethane (DCM)	Dichloromethane (DCM)
Base	Triethylamine (1.1 eq)	Triethylamine (3.56 eq)	Triethylamine (3.6 eq)
Boc ₂ O	1.1 eq	1.21 eq	1.2 eq
Temperature	0 °C to Room Temp.	Room Temperature	Not specified
Reaction Time	12 hours	16 hours	1 hour
Yield	Not specified	Quantitative	84%

Table 2: Product Characterization Data

Property	Value	Reference
Molecular Formula	$C_{11}H_{21}NO_3$	[3]
Molecular Weight	215.29 g/mol	[3]
Appearance	Light brown oil / White solid	[2][3]
Melting Point	75-77 °C	[2]
1H NMR ($CDCl_3$, 300 MHz)	δ : 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H, dd, $J=10.8, 9.1$ Hz), 3.61 (1H, dd, $J=10.5, 5.9$ Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s)	[2]
^{13}C NMR ($CDCl_3$, 75 MHz)	δ : 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8	[2]
Mass Spectrum (EI)	m/z: 215 (M+), 184, 142, 128 (100%), 84, 57	[2]
Infrared (IR)	3418, 2934, 1668 cm^{-1}	[2]

Conclusion

The N-Boc protection of 2-piperidinemethanol is a straightforward and high-yielding reaction that is essential for the multi-step synthesis of complex molecules. The protocols described herein provide a reliable foundation for researchers in medicinal chemistry and drug development. The choice of protocol may depend on the desired scale and specific laboratory conditions. The provided characterization data will aid in the confirmation of the final product's identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. N-Boc-piperidine-2-methanol synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Synthesis of N-Boc-piperidine-2-methanol from 2-piperidinemethanol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b114156#synthesis-of-n-boc-piperidine-2-methanol-from-2-piperidinemethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com